3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile
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Overview
Description
3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile is a heterocyclic compound that features a pyrazine ring substituted with an amino group, a benzyloxyphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxyphenyl group: This step often involves a Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Addition of the amino group: This can be done through nucleophilic substitution reactions.
Incorporation of the carbonitrile group: This step may involve the use of cyanating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonitrile group can produce primary amines.
Scientific Research Applications
3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: This compound shares the pyrazine core but differs in the substituents attached to the ring.
3-Amino-6-phenylpyrazine-2-carbonitrile: Similar structure but lacks the benzyloxy group.
Uniqueness
3-Amino-6-(3-(benzyloxy)phenyl)pyrazine-2-carbonitrile is unique due to the presence of the benzyloxyphenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-amino-6-(3-phenylmethoxyphenyl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c19-10-16-18(20)21-11-17(22-16)14-7-4-8-15(9-14)23-12-13-5-2-1-3-6-13/h1-9,11H,12H2,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJRVUWDUPLFQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CN=C(C(=N3)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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